4-Chloro-2-methyl-6-(trifluoromethyl)quinoline CAS 867167-05-3
4-Chloro-2-methyl-6-(trifluoromethyl)quinoline CAS 867167-05-3
An In-depth Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS 867167-05-3): A Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule (CAS 867167-05-3) is not extensively available in public literature, this document leverages established principles of medicinal chemistry and data from structurally related analogues to construct a predictive and practical overview. The guide will delve into its physicochemical properties, plausible synthetic routes, reactivity, and its potential as a pivotal intermediate in the development of novel therapeutic agents.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in pharmaceutical sciences, forming the structural basis for numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives are integral to treatments for malaria, cancer, bacterial infections, and various neurological disorders.[3][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.
The subject of this guide, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, incorporates three key substituents that impart distinct and advantageous properties:
-
4-Chloro Group: This substituent is not merely a passive feature; it is a reactive handle. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a crucial attachment point for various side chains to build molecular diversity and modulate biological activity.[6] This position is famously exploited in the 4-aminoquinoline class of antimalarial drugs like chloroquine.[7][8]
-
2-Methyl Group: The methyl group can influence the molecule's steric profile and electronic properties, potentially impacting binding affinity to biological targets and providing a site for further functionalization.
-
6-Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a powerful tool in modern drug design.[9] Its strong electron-withdrawing nature can significantly alter the basicity of the quinoline nitrogen. More importantly, it is renowned for enhancing metabolic stability by blocking potential sites of oxidative metabolism and increasing lipophilicity, which can improve cell membrane permeability.[9][10][11] The incorporation of -CF₃ groups has been a successful strategy in developing potent antimalarial agents active against resistant strains.[12]
This guide synthesizes these individual contributions to present a holistic view of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline as a high-potential building block for drug discovery programs.
Section 1: Predicted Physicochemical and Structural Properties
Predicting the physicochemical properties of a compound is essential for anticipating its behavior in both chemical reactions and biological systems. The following table summarizes the predicted properties for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, calculated based on its structure and informed by experimental data from close analogues.
| Property | Predicted Value / Information | Rationale and Significance |
| Molecular Formula | C₁₁H₇ClF₃N | Derived directly from the chemical structure. |
| Molecular Weight | 245.63 g/mol | Calculated from the atomic weights of the constituent atoms. |
| InChIKey | FHGWTLJPECDLOJ-UHFFFAOYSA-N | A standardized, unique structural identifier. |
| XlogP | ~4.1 | This predicted high lipophilicity (logP) is driven by the trifluoromethyl and chloro groups, suggesting good membrane permeability but also potential for lower aqueous solubility.[13] The -CF₃ group is a known strong contributor to lipophilicity.[14] |
| pKa (Basic) | ~2.3 | The quinoline nitrogen is basic. However, the potent electron-withdrawing effect of both the 4-chloro and 6-trifluoromethyl substituents is expected to significantly reduce the basicity compared to unsubstituted quinoline (pKa ~4.9). This has implications for salt formation and interaction with biological targets.[15] |
| Appearance | White to off-white or pale yellow solid | Based on the typical appearance of similar crystalline quinoline derivatives.[16][17] |
Section 2: Proposed Synthesis Strategy
The synthesis of substituted quinolines is well-documented, with several named reactions providing robust pathways. A logical and efficient route to synthesize 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline would likely involve a multi-step process starting from a commercially available substituted aniline. The Conrad-Limpach or a related cyclization reaction followed by chlorination is a field-proven approach.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway is visualized below. The target molecule can be accessed from a 4-hydroxyquinoline intermediate, which in turn is synthesized via cyclization of an anilino-crotonate, formed from 4-(trifluoromethyl)aniline and ethyl acetoacetate.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of Ethyl 3-(4-(trifluoromethyl)anilino)crotonate (Condensation)
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To a round-bottom flask, add 4-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting aniline is consumed.
-
Upon completion, cool the mixture, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude crotonate, which can be used directly or purified by column chromatography.
Causality: The acid catalyst protonates the carbonyl of the ethyl acetoacetate, making it more electrophilic for attack by the aniline nitrogen. The removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the enamine product, ensuring a high yield.
Step 2: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline (Cyclization)
-
Add the crude ethyl 3-(4-(trifluoromethyl)anilino)crotonate from the previous step to a high-boiling point solvent like Dowtherm A or diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the temperature and monitor the reaction by TLC. The cyclization is usually complete within 30-60 minutes.
-
Cool the reaction mixture, which will cause the product to precipitate.
-
Dilute with a hydrocarbon solvent like hexane to facilitate precipitation, and collect the solid product by filtration.
-
Wash the solid with hexane and dry to obtain the 4-hydroxyquinoline intermediate.
Causality: This thermal electrocyclic reaction is a classic method for quinoline synthesis. The high temperature provides the necessary activation energy for the intramolecular cyclization to occur, followed by aromatization to form the stable quinoline ring system.
Step 3: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (Chlorination)
-
Carefully add the 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent. A co-solvent like N,N-dimethylformamide (DMF) can be used catalytically.
-
Heat the mixture to reflux (approx. 110 °C) for 1-3 hours.[18] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is basic.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Causality: The hydroxyl group at the 4-position is converted into a good leaving group by POCl₃. A subsequent nucleophilic attack by a chloride ion displaces the phosphate ester intermediate, yielding the desired 4-chloroquinoline. The process is robust and widely used for this transformation.[18][19]
Section 3: Reactivity and Application in Drug Discovery
The primary value of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline lies in its utility as a versatile chemical intermediate. Its reactivity is dominated by the 4-chloro substituent, which is activated towards nucleophilic aromatic substitution (SₙAr).
Key Reactions
-
Nucleophilic Substitution (SₙAr): The electron-withdrawing nature of the quinoline nitrogen and the 6-trifluoromethyl group makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of various functional groups, most notably amines, to generate 4-aminoquinoline derivatives, a class of compounds with proven antimalarial and anticancer activity.[4][16] Other nucleophiles like thiols or alkoxides can also be employed.
-
Cross-Coupling Reactions: The chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to introduce complex aryl, alkynyl, or amino functionalities.[1]
The workflow below illustrates how this intermediate can be integrated into a typical drug discovery pipeline.
Section 4: Predicted Biological Profile and In Vitro Assessment
Anticipated Biological Relevance
Derivatives of trifluoromethyl-substituted quinolines have demonstrated significant potential across multiple therapeutic areas:
-
Antimalarial Agents: The 4-aminoquinoline core is a validated antimalarial pharmacophore. The trifluoromethyl group is known to enhance activity against drug-resistant strains of Plasmodium falciparum.[12] Therefore, derivatives of this scaffold are prime candidates for new antimalarial drug discovery programs.
-
Anticancer Agents: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents, showing promise in oncology.[2][3]
-
Antimicrobial and Antiviral Agents: The quinoline nucleus is present in various antibacterial and antiviral compounds, making this a viable area for exploration.[5][20]
Metabolic Stability
A key rationale for using fluorinated compounds in drug design is to improve metabolic stability.[10] The C-F bond is exceptionally strong, and the -CF₃ group is highly resistant to enzymatic cleavage.[10] It also deactivates the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally validate the predicted metabolic stability, a standard liver microsomal stability assay can be performed. This assay measures the rate at which the compound is metabolized by enzymes present in liver microsomes.
Materials:
-
Test Compound (4-Chloro-2-methyl-6-(trifluoromethyl)quinoline or its derivatives)
-
Pooled Liver Microsomes (Human, Rat, or other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction quenching and sample analysis
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in the assay buffer.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer to 37 °C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-warmed microsome mixture. The final concentration of the test compound is typically 1 µM.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Section 5: Safety and Handling
As with any laboratory chemical, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous chloro- and trifluoromethyl-substituted heterocycles suggest the following precautions:
-
Hazard Classification: Likely to be classified as an irritant (skin and eye) and potentially harmful if swallowed.[21] Halogenated aromatic compounds should always be handled with caution.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult a comprehensive and compound-specific SDS when available before handling any chemical.
Conclusion
4-Chloro-2-methyl-6-(trifluoromethyl)quinoline represents a highly promising, yet underexplored, scaffold for chemical and pharmaceutical research. Its structure is intelligently designed for versatility, combining a reactive handle (4-chloro), a metabolically robust anchor (6-trifluoromethyl), and the privileged quinoline core. The predictive analysis presented in this guide, based on solid principles of organic and medicinal chemistry, highlights its potential as a key intermediate for generating libraries of novel compounds. Its plausible synthesis from readily available starting materials and its activated nature towards nucleophilic substitution make it an attractive and accessible building block for drug discovery programs targeting a wide spectrum of diseases, from malaria to cancer. Further experimental validation of the pathways and properties discussed herein is warranted and is expected to confirm its value to the scientific community.
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